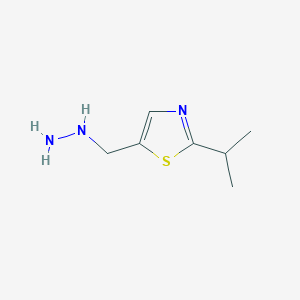

5-(Hydrazinylmethyl)-2-isopropylthiazole

Description

Significance of Heterocyclic Compounds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in the design and discovery of new therapeutic agents. Their prevalence in nature, found in essential biomolecules such as nucleic acids, vitamins, and alkaloids, underscores their inherent biological relevance. In medicinal chemistry, the introduction of heteroatoms like nitrogen, sulfur, and oxygen into cyclic scaffolds allows for the fine-tuning of a molecule's physicochemical properties. These properties, including solubility, lipophilicity, and hydrogen bonding capacity, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The structural diversity and functional versatility of heterocyclic compounds make them indispensable tools for medicinal chemists in the development of novel drugs targeting a wide array of diseases.

Thiazole (B1198619) Ring System as a Privileged Scaffold in Contemporary Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is considered a "privileged scaffold" in drug discovery. This designation stems from its frequent appearance in a multitude of biologically active compounds with diverse therapeutic applications. The thiazole nucleus is a key component in a number of FDA-approved drugs, highlighting its clinical importance. Its aromatic nature and the presence of heteroatoms provide multiple points for chemical modification, enabling the generation of large libraries of derivatives for biological screening. The thiazole moiety is known to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, contributing to the binding affinity and selectivity of drug candidates. Research has demonstrated that thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Hydrazine (B178648) and Hydrazone Moieties in Advanced Organic Synthesis and Biological Activity Studies

Hydrazine (H₂NNH₂) and its derivatives, particularly hydrazones (R₁R₂C=NNHR₃), are versatile functional groups in organic synthesis and medicinal chemistry. The nucleophilic nature of the nitrogen atoms in hydrazine makes it a valuable reagent for the formation of carbon-nitrogen bonds, a cornerstone of many synthetic pathways. Hydrazones, typically formed by the condensation of hydrazines with aldehydes or ketones, are stable compounds that can also serve as intermediates for the synthesis of various heterocyclic systems.

From a medicinal chemistry perspective, the hydrazone moiety is of significant interest due to its ability to form hydrogen bonds and its role as a bioisosteric replacement for other functional groups. A vast body of research has documented the diverse biological activities of hydrazone-containing compounds, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. researchgate.netchemscene.com The incorporation of a hydrazone linker can influence a molecule's conformational flexibility and its interaction with biological targets.

Contextualizing 5-(Hydrazinylmethyl)-2-isopropylthiazole within the Broader Thiazole-Hydrazine Research Landscape

The compound this compound integrates the key structural features of a 2-substituted thiazole ring and a hydrazine moiety. While specific research on this molecule is limited, its structure suggests potential for biological activity based on the established pharmacology of its components. The 2-isopropyl group on the thiazole ring can influence the molecule's lipophilicity and steric profile, which may affect its interaction with biological targets. The hydrazinylmethyl group at the 5-position introduces a reactive and polar functional group that could be crucial for binding to enzymes or receptors, or for serving as a synthetic handle for further derivatization.

The broader landscape of thiazole-hydrazine research reveals a significant number of compounds with potent biological activities. For instance, various 2-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. tandfonline.comtandfonline.commdpi.comresearchgate.netresearchgate.net These studies provide a strong rationale for the investigation of novel analogues like this compound. The synthesis of such a compound would likely involve the introduction of a suitable precursor at the 5-position of a 2-isopropylthiazole (B97041) core, followed by reaction with hydrazine. A plausible synthetic route could start from 2-isopropylthiazole-5-carbaldehyde, which upon reaction with hydrazine, would yield the corresponding hydrazone, and subsequent reduction would lead to the target hydrazinylmethyl compound. chemscene.com

Given the documented anticancer and antimicrobial activities of many thiazole-hydrazone and related derivatives, it is plausible that this compound could exhibit similar biological profiles. nih.govrsc.orgsapub.orgnih.govmdpi.comnih.govekb.egscispace.com Further synthetic and biological evaluation is necessary to elucidate the specific properties and potential therapeutic applications of this particular molecule.

Research Findings on Related Thiazole-Hydrazine Derivatives

Antimicrobial Activity of Hydrazinyl-Thiazole Derivatives

A significant body of research has focused on the antimicrobial potential of compounds incorporating both a thiazole ring and a hydrazine or hydrazone moiety. These studies have consistently demonstrated that such derivatives can exhibit potent activity against a range of bacterial and fungal pathogens.

| Compound Class | Key Findings | Reference |

| 2-(2-Hydrazinyl)thiazole Derivatives | Demonstrated encouraging antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). | tandfonline.comtandfonline.com |

| Thiazole-Hydrazone Hybrids | A series of thiazole-hydrazones showed significant antimicrobial activity, with some compounds exhibiting broad-spectrum effects. | sapub.org |

| Acetylene Containing 2-(2-hydrazinyl)thiazole Derivatives | Several derivatives inhibited the growth of Mycobacterium tuberculosis, with activity dependent on the nature of substituents. | nih.gov |

| Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives | Many of these complex heterocyclic systems were effective against both Gram-positive and Gram-negative bacteria. | mdpi.com |

Anticancer Activity of Thiazole-Hydrazone Compounds

The thiazole-hydrazone scaffold has also emerged as a promising framework for the development of novel anticancer agents. Numerous studies have reported the synthesis and cytotoxic evaluation of these compounds against various cancer cell lines.

| Compound Series | Key Findings | Reference |

| Thiazole-Hydrazone Hybrids | Certain derivatives displayed more pronounced anticancer activity than the standard drug cisplatin (B142131) on A549 non-small cell lung cancer cell lines. Some compounds were found to induce apoptosis. | nih.gov |

| Thiazole-Appended Hydrazones | A series of these compounds not only inhibited α-amylase but also demonstrated notable cancer cell growth inhibition against colon, lung, and breast cancer cell lines. | rsc.org |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | One derivative, in particular, was found to be highly active against MCF-7 and HepG2 cancer cell lines and was shown to induce cell cycle arrest and apoptosis. | mdpi.comresearchgate.net |

| Hydrazinyl-Thiazole Derivatives | Several compounds exhibited significant cytotoxic activity against breast carcinoma (MCF-7), hepatocellular carcinoma (HePG-2), and colon carcinoma (HCT-116) cell lines. | researchgate.net |

| 2,4,5-Trisubstituted Thiazole Derivatives | A number of these compounds, containing an acid hydrazide functionality, were tested for anticancer activity, with one derivative showing a broad spectrum of activity against most of the tested tumor cell lines. | nih.govscispace.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine |

InChI |

InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3 |

InChI Key |

ZAIHDCMLJBMGOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)CNN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 5 Hydrazinylmethyl 2 Isopropylthiazole and Its Precursors

Strategic Approaches to the 2-Isopropylthiazole (B97041) Core Synthesis

The formation of the 2-isopropylthiazole backbone is a critical first step, which can be achieved through various synthetic strategies. The renowned Hantzsch thiazole (B1198619) synthesis and its modifications provide a versatile platform for constructing the thiazole ring with the desired substitution pattern.

Hantzsch Thiazole Synthesis and its Variants for Isopropylthiazole Formation

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. In its classic form, it involves the condensation of an α-haloketone with a thioamide. To obtain a 2-isopropylthiazole core, isobutyramide (B147143) would serve as the thioamide component. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Variants of the Hantzsch synthesis can be employed to introduce substituents at the C4 and C5 positions. For instance, the use of a 3-halo-2-oxopropanal or a related α-haloketone bearing a suitable precursor for the C5-methylhydrazine group would be a direct approach. The general reaction scheme is depicted below:

Scheme 1: General Hantzsch Thiazole Synthesis for a 2-Isopropylthiazole Derivative

| Reactant 1 | Reactant 2 | Product |

| Isobutyramide | α-Haloketone (e.g., 1-bromo-3-methoxypropan-2-one) | 2-Isopropyl-5-(methoxymethyl)thiazole |

The reaction conditions for Hantzsch synthesis are typically mild, often carried out in a protic solvent like ethanol (B145695) and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.

Preparation of Key Intermediates for 5-Substitution (e.g., 2-Bromo-5-isopropyl-1,3-thiazole, 5-(Hydroxymethyl)-2-isopropylthiazole)

A common and versatile strategy for introducing a functional group at the C5 position of the 2-isopropylthiazole ring involves the preparation of a key intermediate that can be readily converted to the desired moiety. Two such important intermediates are 2-bromo-5-isopropyl-1,3-thiazole and 5-(hydroxymethyl)-2-isopropylthiazole.

The synthesis of 2-bromo-5-isopropyl-1,3-thiazole can be achieved through various methods, including the Sandmeyer-type reaction of 2-amino-5-isopropylthiazole. The amino-thiazole precursor is synthesized via the Hantzsch reaction between isobutyramide and a suitable α-haloketone.

A more direct route to a C5-functionalized 2-isopropylthiazole involves the synthesis of 2-isopropylthiazole-5-carboxylic acid or its ester. This can be accomplished through a modified Hantzsch synthesis or by metallation of 2-isopropylthiazole followed by carboxylation. The resulting carboxylic acid can then be reduced to the corresponding alcohol, 5-(hydroxymethyl)-2-isopropylthiazole, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This hydroxymethyl intermediate is a versatile precursor for further functionalization.

Introduction of the Hydrazinylmethyl Moiety at the C5 Position

With the 2-isopropylthiazole core and a functional handle at the C5 position in hand, the next critical phase is the introduction of the hydrazinylmethyl group. This can be accomplished through either a multi-step conversion or a more direct synthetic route.

Multi-step Conversion Pathways (e.g., Conversion of 5-(Azidomethyl)-2-isopropylthiazole (B13540317) to Hydrazine)

A reliable and commonly employed multi-step pathway to the hydrazinylmethyl group involves the conversion of a 5-(halomethyl) or 5-(hydroxymethyl) intermediate into an azide (B81097), which is then reduced.

Starting from 5-(hydroxymethyl)-2-isopropylthiazole, the hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 5-(chloromethyl)-2-isopropylthiazole (B2561303) or 5-(bromomethyl)-2-isopropylthiazole, respectively.

Subsequent reaction of the 5-(halomethyl)-2-isopropylthiazole with sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) would lead to the formation of 5-(azidomethyl)-2-isopropylthiazole via an Sₙ2 reaction.

The final step in this sequence is the reduction of the azide to the corresponding amine, 5-(aminomethyl)-2-isopropylthiazole. This reduction can be efficiently carried out using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride. The resulting primary amine can then be converted to the target hydrazine (B178648) derivative through established methods, such as diazotization followed by reduction.

Direct Synthetic Routes to the Hydrazinylmethyl Functionality

A more direct approach to introduce the hydrazinylmethyl moiety would involve the direct reaction of a 5-(halomethyl)-2-isopropylthiazole intermediate with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic substitution reaction, if successful, would provide a more atom-economical and shorter route to the target compound.

Scheme 2: Direct Hydrazinolysis of a 5-(Halomethyl) Intermediate

| Reactant | Reagent | Product |

| 5-(Chloromethyl)-2-isopropylthiazole | Hydrazine hydrate | 5-(Hydrazinylmethyl)-2-isopropylthiazole |

The success of this direct hydrazinolysis would depend on controlling the reactivity of hydrazine to prevent side reactions, such as the formation of the corresponding bis-substituted product. Careful optimization of reaction conditions, including temperature, solvent, and stoichiometry, would be crucial.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of this compound and its Intermediates

The structural verification of this compound and its synthetic intermediates relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of thiazole derivatives.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the C4 proton of the thiazole ring, and signals corresponding to the methylene (B1212753) (-CH₂-) and hydrazine (-NHNH₂) protons of the hydrazinylmethyl group. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the isopropyl group, the thiazole ring (C2, C4, and C5), and the methylene carbon of the hydrazinylmethyl substituent. The chemical shifts of the thiazole ring carbons are particularly diagnostic of the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular formula. The fragmentation pattern can provide further structural information, often involving cleavage of the side chain or fragmentation of the thiazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching vibrations of the hydrazine group, C-H stretching of the alkyl and aromatic groups, and C=N and C-S stretching vibrations characteristic of the thiazole ring. The table below summarizes expected IR absorption ranges for key functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (Hydrazine) | 3300 - 3400 |

| C-H (sp³ - Isopropyl) | 2850 - 3000 |

| C-H (sp² - Thiazole) | 3000 - 3100 |

| C=N (Thiazole) | 1600 - 1650 |

| C-S (Thiazole) | 600 - 800 |

By employing these spectroscopic and analytical techniques in concert, the unambiguous structural confirmation of this compound and its synthetic precursors can be achieved, ensuring the successful synthesis of the target molecule.

Chemical Transformations and Derivatization of 5 Hydrazinylmethyl 2 Isopropylthiazole

Condensation Reactions Leading to Hydrazone Derivatives

The primary amino group of the hydrazine (B178648) moiety in 5-(hydrazinylmethyl)-2-isopropylthiazole readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazone derivatives. researchgate.netminarjournal.comnih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the reaction. mdpi.com The formation of the C=N double bond in the hydrazone structure extends the conjugation of the molecule and introduces a new point of structural diversity.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting hydrazones can be isolated as stable solid products and are often purified by recrystallization. minarjournal.com The reaction conditions are generally mild, making this a highly efficient method for derivatization.

A variety of aromatic and heteroaromatic aldehydes can be employed in this reaction, leading to a wide range of N-substituted hydrazones. mdpi.com The substituents on the aromatic ring of the aldehyde can be varied to include both electron-donating and electron-withdrawing groups, which can influence the electronic properties and biological activity of the final compounds.

Below is a table summarizing representative condensation reactions of a related thiazole (B1198619) carbohydrazide (B1668358) with various aldehydes, illustrating the versatility of this transformation.

| Reactant 1 (Thiazole Derivative) | Reactant 2 (Aldehyde) | Product (Hydrazone) | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Benzaldehyde | (E)-N'-(benzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Ethanol, H₂SO₄ (cat.), reflux | 85 |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Ethanol, H₂SO₄ (cat.), reflux | 92 |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Nitrobenzaldehyde | (E)-4-methyl-N'-(4-nitrobenzylidene)-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Ethanol, H₂SO₄ (cat.), reflux | 95 |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Ethanol, H₂SO₄ (cat.), reflux | 88 |

Cyclization Reactions to Novel Fused Heterocyclic Systems

The hydrazinylmethyl group and its hydrazone derivatives are excellent precursors for the synthesis of various fused heterocyclic systems. These cyclization reactions lead to the formation of stable five-membered rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are important pharmacophores in drug discovery. frontiersin.orgnih.gov

The synthesis of 1,2,4-triazole (B32235) rings fused with the isopropylthiazole moiety can be achieved through several synthetic routes. One common method involves the reaction of the corresponding carbohydrazide with an appropriate isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base, such as sodium hydroxide. nih.gov This reaction proceeds via an intramolecular cyclization with the elimination of water and hydrogen sulfide.

Alternatively, 1,2,4-triazoles can be synthesized from the condensation of hydrazides with amidines or by the oxidative cyclization of amidrazones. frontiersin.org The Pellizzari reaction, which involves the reaction of a carbohydrazide with an amide, is another established method for the synthesis of 1,2,4-triazoles. tijer.org These methods provide access to a variety of substituted 1,2,4-triazoles, where the substituents can be readily modified to tune the properties of the final molecule. organic-chemistry.orgorganic-chemistry.org

The formation of the triazole ring introduces additional nitrogen atoms into the molecular scaffold, which can act as hydrogen bond acceptors and participate in interactions with biological targets. tijer.org

The 1,3,4-oxadiazole (B1194373) ring system is another important heterocycle that can be synthesized from this compound derivatives. organic-chemistry.org A widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of N,N'-diacylhydrazines. nih.govbiointerfaceresearch.com This reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. nih.govniscpr.res.in

Another important route to 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones, which can be prepared from the condensation of a carbohydrazide with an aldehyde. biointerfaceresearch.comresearchgate.net Various oxidizing agents, including potassium permanganate, bromine in acetic acid, and chloramine-T, can be used to effect this transformation. biointerfaceresearch.comniscpr.res.in This method offers a direct way to introduce a second substituent onto the oxadiazole ring. nih.govnih.gov

The synthesis of 1,3,4-oxadiazoles from the corresponding thiazole hydrazide and various aromatic acids has been reported. niscpr.res.in This involves the initial formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the desired oxadiazole.

Below is a data table summarizing the synthesis of 1,3,4-oxadiazole derivatives from a thiazole carbohydrazide.

| Reactant 1 (Thiazole Hydrazide) | Reactant 2 (Aromatic Acid) | Product (Oxadiazole Derivative) | Dehydrating Agent | Yield (%) |

|---|---|---|---|---|

| 2-(2-Phenylthiazol-4-yl)acetohydrazide | - | 5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | CS₂/KOH | 75 |

| 4-Methyl coumarinyl-7-oxyacetic hydrazide | Benzoic acid | 4-Methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl methoxy) coumarin | Phosphorous oxychloride | - |

| Coumarin-3-carboxyhydrazide | Benzoic acid | 2-(Coumarin-3-yl)-5-phenyl-1,3,4-oxadiazole | - | - |

| Coumarin-3-carboxyhydrazide | Salicylic acid | 2-(Coumarin-3-yl)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole | - | - |

The versatile reactivity of the hydrazinylmethyl group and its derivatives allows for the synthesis of a broad range of other nitrogen-containing heterocycles. researchgate.netnih.govopenmedicinalchemistryjournal.com For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with α,β-unsaturated ketones can yield pyrazoline derivatives.

Furthermore, the hydrazide functionality can be utilized in the synthesis of other heterocyclic systems such as pyridazinones and triazolothiadiazoles. nih.govresearchgate.net The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions employed. These reactions significantly expand the chemical space accessible from this compound, providing a rich source of novel compounds for biological screening. mdpi.com

Palladium-Catalyzed Cross-Coupling and C-H Activation Reactions Involving the 2-Isopropylthiazole (B97041) Scaffold

While the reactivity of the hydrazinylmethyl group is a primary focus, the 2-isopropylthiazole scaffold itself can participate in various transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of heterocyclic rings. bohrium.comresearchgate.netrsc.org These reactions typically require the presence of a halide or triflate group on the thiazole ring as a coupling partner.

More recently, direct C-H activation has emerged as a more atom-economical and efficient strategy for the functionalization of heterocycles. researchgate.netnih.gov Palladium-catalyzed C-H activation can enable the direct introduction of aryl, alkyl, or other functional groups onto the thiazole ring, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgrsc.org The regioselectivity of these reactions is often controlled by directing groups. While specific examples involving the 2-isopropylthiazole scaffold are not extensively detailed in the provided context, the general principles of C-H activation are applicable to this system.

Further Functionalization Strategies on the Thiazole Ring and Side Chains

Beyond the primary transformations of the hydrazinylmethyl group, further functionalization of the thiazole ring and the side chains can be envisioned. The thiazole ring is a five-membered heteroaromatic system and can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the substituents present. nih.gov Halogenation of the thiazole ring, for instance, can provide a handle for subsequent cross-coupling reactions. nih.gov

The isopropyl group on the thiazole ring also presents opportunities for functionalization. For example, free-radical halogenation could introduce a reactive handle on the isopropyl side chain, allowing for further derivatization. Additionally, the methylene (B1212753) bridge of the 5-(hydrazinylmethyl) group could potentially be functionalized, for example, through α-alkylation under appropriate conditions. These strategies, while not explicitly detailed for this specific molecule in the search results, represent plausible avenues for creating a wider range of structurally diverse analogs. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 5 Hydrazinylmethyl 2 Isopropylthiazole and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mechanism and predicting the affinity of potential drug candidates like 5-(Hydrazinylmethyl)-2-isopropylthiazole. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for numerous possible conformations and orientations.

Research on various thiazole (B1198619) derivatives has demonstrated their potential to inhibit a range of protein targets, including kinases, which are often implicated in cancer. mdpi.com For instance, molecular docking studies have been applied to explore how thiazole compounds bind to the ATP-binding site of protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govplos.org

For this compound, docking simulations could predict its binding affinity and pose within a target active site. The hydrazine (B178648) and thiazole moieties are capable of forming critical hydrogen bonds with amino acid residues like glutamic acid and aspartic acid, while the isopropyl group can engage in favorable hydrophobic interactions. researchgate.net The results, typically expressed as a docking score (in kcal/mol), provide a quantitative estimate of binding affinity, with lower scores indicating stronger binding.

Table 1: Illustrative Molecular Docking Results for a this compound Derivative Against a Protein Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Bond Length (Å) |

|---|---|---|---|---|

| This compound | -8.5 | GLU-917 | Hydrogen Bond (Thiazole N) | 2.1 |

| This compound | -8.5 | CYS-919 | Hydrogen Bond (Hydrazine NH2) | 2.9 |

| This compound | -8.5 | LEU-840, VAL-848 | Hydrophobic Interaction (Isopropyl group) | N/A |

Quantum Chemical Calculations and Electronic Structure Analysis of Thiazole-Hydrazine Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological targets. atlantis-press.comresearchgate.net

For thiazole-hydrazine systems, DFT studies can elucidate the distribution of electron density and identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov

The Molecular Electrostatic Potential (MESP) map is another valuable output, visualizing the charge distribution across the molecule. For this compound, the nitrogen atoms of the thiazole and hydrazine groups are expected to be electron-rich (negative potential), making them likely sites for hydrogen bond donation.

Table 2: Representative Quantum Chemical Parameters for the this compound Scaffold

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment (μ) | 3.5 Debye | Measures the polarity of the molecule, influencing solubility and binding. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov Conformational analysis explores the different spatial arrangements (conformers) a flexible molecule like this compound can adopt. researchgate.net The presence of rotatable bonds in the hydrazinylmethyl side chain allows for significant flexibility, which can influence how the molecule fits into a protein's binding pocket.

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govnih.gov Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates from the active site. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the protein or ligand. nih.govnih.gov Stable binding is typically indicated by low and converging RMSD values for the ligand. researchgate.net

Table 3: Summary of a Hypothetical 100 ns Molecular Dynamics Simulation for a Ligand-Protein Complex

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.8 Å | Low value indicates the ligand remains stable in the binding pocket. |

| Protein Backbone RMSD | 2.5 Å | Indicates overall stability of the protein structure during the simulation. |

| Key Hydrogen Bonds | Maintained >85% of simulation time | Suggests strong and persistent interactions with key residues. |

Ligand Efficiency and Selectivity Profiling in Computational Drug Discovery

In computational drug discovery, it is not enough for a compound to bind strongly; it must also be efficient and selective. nih.gov Ligand Efficiency (LE) is a metric used to evaluate how well a compound binds to its target relative to its size (number of heavy atoms). It helps in identifying smaller, more efficient fragments that can be optimized into potent drug candidates.

Selectivity is another critical factor, as a drug should ideally interact with its intended target without affecting other, related proteins, which could lead to off-target effects. nih.gov Computational methods can profile the selectivity of this compound and its derivatives by docking them against a panel of related proteins (e.g., different kinase family members). acs.org By comparing the binding energies across these targets, a selectivity index can be calculated, guiding the design of derivatives that are highly specific for the desired target. acs.org

Table 4: Illustrative Ligand Efficiency and Selectivity Profile for Hypothetical Thiazole Derivatives

| Compound Derivative | Binding Affinity (IC50, nM) vs. Target A | Binding Affinity (IC50, nM) vs. Target B | Ligand Efficiency (LE) | Selectivity Index (Target B/A) |

|---|---|---|---|---|

| Parent Compound | 50 | 500 | 0.35 | 10 |

| Derivative 1 | 25 | 1500 | 0.38 | 60 |

| Derivative 2 | 100 | 800 | 0.31 | 8 |

Prediction of Biological Activity through In Silico Approaches

In silico approaches are widely used to predict the biological activity and pharmacokinetic properties of novel compounds early in the drug discovery process. excli.de These methods include Quantitative Structure-Activity Relationship (QSAR) modeling and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By training a model on a dataset of known active and inactive thiazole derivatives, it becomes possible to predict the activity of a new compound like this compound.

ADME prediction is essential for evaluating a compound's drug-likeness. mdpi.com Computational tools can estimate various physicochemical properties, such as lipophilicity (LogP), solubility, and adherence to established guidelines like Lipinski's Rule of Five. nih.gov These predictions help to identify potential liabilities that could hinder a compound's development into a viable drug, allowing for early-stage modifications to improve its pharmacokinetic profile. mdpi.com

Table 5: Predicted In Silico ADME Profile for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 185.28 g/mol | Pass (< 500) |

| LogP (Lipophilicity) | 1.85 | Pass (< 5) |

| Hydrogen Bond Donors | 2 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Pass (≤ 10) |

| Human Intestinal Absorption | High | Favorable for oral bioavailability. |

Biological Activities and Mechanistic Studies of 5 Hydrazinylmethyl 2 Isopropylthiazole Derivatives

Antimicrobial Activity Studies

Hydrazinyl-thiazole derivatives have shown considerable promise as antimicrobial agents, with studies demonstrating their effectiveness against a wide range of pathogenic bacteria and fungi.

Research has consistently shown that hydrazinyl-thiazole derivatives possess significant antibacterial properties. Multiple studies have documented encouraging activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. tandfonline.comtandfonline.com The incorporation of the hydrazinyl group into the thiazole (B1198619) ring is often associated with this broad-spectrum activity. sapub.orgresearchgate.net

In one study, newly synthesized 2-(2-hydrazinyl) thiazole derivatives demonstrated a significant ability to inhibit bacterial growth. tandfonline.com Another investigation into a series of 5-hydrazinyl-thiazole derivatives found that the majority of the tested compounds exhibited moderate to strong antibacterial effects, particularly against Gram-negative bacteria. researchgate.net However, the specific substitutions on the thiazole ring and the hydrazinyl group play a crucial role in determining the potency and spectrum of activity. For instance, some fluorenyl-hydrazonothiazole derivatives were found to have minimal inhibitory concentrations (MICs) greater than 256 μg/mL against multidrug-resistant Gram-positive strains like S. aureus and E. faecalis. mdpi.com

Table 1: Antibacterial Activity of Selected Hydrazinyl-Thiazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazineylidene Thiazol-4-one Derivative | S. aureus | 1.98 - 15.6 mg/mL | nih.gov |

| Hydrazineylidene Thiazol-4-one Derivative | E. coli | 1.98 - 15.6 mg/mL | nih.gov |

| Heteroaryl Thiazole Derivative | S. aureus (MRSA) | 0.23 - 0.70 mg/mL | nih.gov |

| Heteroaryl Thiazole Derivative | E. coli | 0.23 - 0.70 mg/mL | nih.gov |

| Fluorenyl-hydrazonothiazole Derivative | S. aureus (MDR) | >256 µg/mL | mdpi.com |

The antifungal potential of hydrazinyl-thiazole derivatives is particularly noteworthy, with several studies reporting potent activity against various fungal pathogens, especially Candida species. nih.govresearchgate.net The presence of the C2-hydrazone linkage in the thiazole structure has been shown to be superior for antifungal potency compared to analogs lacking this feature. nih.gov

One study highlighted two 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives that exhibited substantially lower MIC values (3.9 μg/mL and 7.81 μg/mL) against Candida albicans compared to the standard drug fluconazole (B54011) (15.62 μg/mL). nih.gov Similarly, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mode of action for these compounds is suggested to be related to their influence on the fungal cell wall and/or cell membrane structure. nih.gov

Table 2: Antifungal Activity of Selected Hydrazinyl-Thiazole Derivatives

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | C. albicans ATCC 10231 | 3.9 µg/mL | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (Compound 7a) | C. albicans ATCC 10231 | 7.81 µg/mL | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans (Clinical Isolates) | 0.008 - 7.81 µg/mL | nih.gov |

| Hydrazineylidene Thiazol-4-one Derivative | Fungal Strains | 1.98 - 3.9 mg/mL | nih.gov |

| Heteroaryl Thiazole Derivative (Compound 8) | Fungal Strains | 0.08 - 0.23 mg/mL | nih.gov |

A primary mechanism by which hydrazinyl-thiazole derivatives exert their antibacterial effects is through the inhibition of DNA gyrase. nih.govbohrium.com This essential bacterial enzyme is responsible for managing DNA topology during replication and transcription, making it a well-established target for antibacterial drugs. bohrium.com Its inhibition ultimately leads to bacterial cell death. bohrium.com

Molecular docking studies have been employed to evaluate the binding interactions between hydrazinyl-bearing thiazole compounds and the DNA gyrase active site, confirming their potential as inhibitors. nih.govbohrium.com Furthermore, enzymatic assays have provided concrete evidence of this inhibitory activity. One notable study identified a hydrazineylidene thiazol-4-one derivative that exhibited marked inhibitory activity against DNA gyrase with an IC50 value of 7.82 ± 0.45 μM, which was more potent than the reference drug ciprofloxacin. nih.govresearchgate.net These findings strongly suggest that DNA gyrase is a key molecular target for this class of compounds.

Anticancer and Cytotoxic Activity Studies (In Vitro Cell Line Models)

Derivatives based on the hydrazinyl-thiazole scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, operating through the modulation of critical cellular pathways involved in cancer progression.

The cytotoxic potential of hydrazinyl-thiazole derivatives has been extensively evaluated against numerous cancer cell lines. Studies on 5-hydrazinyl-thiazole derivatives revealed broad-spectrum activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines, with IC50 values ranging from 3.81 to 11.34 µM. researchgate.net

Other research has highlighted the efficacy of these compounds against lung carcinoma (A549) and triple-negative breast cancer (MDA-MB-231). dergipark.org.trnih.govcu.edu.eg For example, certain thiazole-hydrazide analogs showed selective and significant cytotoxicity against A549 cells. dergipark.org.tr Similarly, specific 2-(2-benzyliden-hydrazinyl)-4-methylthiazole derivatives displayed significant antiproliferative activity against MDA-MB-231 cells, with one compound showing an IC50 value of 1.21 µM, comparable to the reference drug sorafenib. cu.edu.egresearchgate.net

Table 3: Cytotoxic Activity (IC50) of Selected Hydrazinyl-Thiazole Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Hydrazinyl-thiazole Derivative | MCF-7 (Breast) | 3.81 - 11.34 | researchgate.net |

| 5-Hydrazinyl-thiazole Derivative | HepG-2 (Liver) | 3.81 - 11.34 | researchgate.net |

| 5-Hydrazinyl-thiazole Derivative | HCT-116 (Colon) | 3.81 - 11.34 | researchgate.net |

| 3-Nitrophenylthiazolyl Derivative (4d) | MDA-MB-231 (Breast) | 1.21 | cu.edu.eg |

| Thiazole-hydrazide Analog (4a) | A549 (Lung) | 26.53 | dergipark.org.tr |

| Thiazole-hydrazide Analog (4d) | MCF-7 (Breast) | 40.18 | dergipark.org.tr |

The anticancer effects of hydrazinyl-thiazole derivatives are linked to their ability to interfere with key molecular targets and signaling pathways, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and p53-mediated apoptotic pathways. cu.edu.egmdpi.com VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, a process vital for tumor growth and metastasis. mdpi.com

Several studies have identified hydrazinyl-thiazole derivatives as potent VEGFR-2 inhibitors. cu.edu.egmdpi.comresearchgate.net One highly effective compound was found to inhibit VEGFR-2, which correlated with its strong cytotoxic activity against MDA-MB-231 breast cancer cells. cu.edu.eg Mechanistic investigations of this compound revealed that it induced cell cycle arrest at the G1 and G2/M phases and triggered apoptosis. cu.edu.egmdpi.com

This pro-apoptotic effect was further linked to the p53 tumor suppressor pathway. The same potent derivative was found to significantly increase the cellular concentration of p53. cu.edu.egmdpi.com The p53 protein plays a crucial role in regulating cell growth and can induce apoptosis in response to cellular stress, thus preventing tumor development. mdpi.com By boosting p53 levels, these thiazole derivatives can effectively promote programmed cell death in cancer cells. cu.edu.egmdpi.com Other related studies have also identified hydrazinyl-thiazole derivatives that inhibit EGFR (Epidermal Growth Factor Receptor) and MMP-9 (Matrix Metallopeptidase 9), further highlighting the multi-targeted nature of this class of compounds in cancer therapy. researchgate.netnih.gov

DNA Interaction Studies (e.g., Minor Groove Binding)

Thiazole-containing compounds have been identified as significant agents that interact with DNA, a mechanism that underpins many of their therapeutic effects. Research into novel thiazole-based derivatives has highlighted their capacity to bind to the minor groove of DNA. rsc.orgmdpi.com This binding is a non-covalent interaction where the crescent shape of the molecule complements the curvature of the DNA minor groove, disrupting DNA structure and function. mdpi.com This interaction can interfere with crucial cellular processes by disrupting protein-DNA interactions. nih.gov

Studies on oligo-1,3-thiazolecarboxamides demonstrated that these molecules specifically interact with the DNA minor groove. nih.gov The efficacy of this interaction and subsequent biological activity, such as the inhibition of human DNA topoisomerase I, increases with the number of thiazole units within the molecule. nih.gov Derivatives with three or four thiazole units were found to be significantly more potent than the well-known natural minor groove binder, distamycin A. nih.gov The specific structure of groups attached to the ends of these thiazole oligopeptides did not significantly affect their interaction with the DNA-topoisomerase I complex. nih.gov Molecular docking and isothermal titration calorimetry have been used to confirm the binding affinity and mode of interaction of these thiazole derivatives with DNA. rsc.org

Antidiabetic Activity Studies

Derivatives of the thiazole scaffold have been extensively investigated for their potential in managing diabetes mellitus through the inhibition of key carbohydrate-metabolizing enzymes.

Aldose Reductase Inhibition: Aldose reductase is the primary enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govresearchgate.net Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of long-term diabetic complications. researchgate.netresearchgate.net Consequently, inhibiting aldose reductase is a key therapeutic strategy. researchgate.net Numerous studies have shown that thiazole derivatives can act as potent aldose reductase inhibitors. For instance, a series of hydrazine-clubbed thiazole derivatives displayed significant inhibitory activity, with Kᵢ values ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM, which were more potent than the standard drug epalrestat (B1671369) (Kᵢ: 34.53 ± 2.52 nM). nih.govresearchgate.net Similarly, other synthesized thiazole derivatives showed promising inhibition with Kᵢ values in the micromolar range, such as 7.09 ± 0.19 µM for one of the most effective compounds in a particular series. researchgate.netnih.gov

α-Glucosidase and α-Amylase Inhibition: The enzymes α-glucosidase and α-amylase play a crucial role in the digestion of carbohydrates, breaking them down into glucose which is then absorbed into the bloodstream. nih.gov Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia. mdpi.com Thiazole derivatives have demonstrated potent inhibitory effects on both enzymes.

Several series of thiazole derivatives have been synthesized and evaluated, showing a broad range of inhibitory activities. For example, coumarin-linked thiazole derivatives exhibited α-glucosidase inhibition with IC₅₀ values from 0.14 to 9.38 μM. nih.gov Another study on benzimidazole-based thiazole analogs reported IC₅₀ values ranging from 2.70 ± 0.10 to 42.30 ± 0.70 µM against α-glucosidase and 1.30 ± 0.05 to 38.60 ± 0.70 µM against α-amylase. nih.gov In some cases, the synthesized thiazole compounds were significantly more potent than the standard drug, acarbose (B1664774). nih.govnih.gov For instance, a series of hydrazine-clubbed thiazoles showed α-glucosidase inhibitory Kᵢ values between 1.76 ± 0.01 and 24.81 ± 0.15 μM, outperforming acarbose (Kᵢ: 23.53 ± 2.72 μM). nih.govresearchgate.net

| Enzyme | Derivative Series | Activity Range (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Aldose Reductase | Hydrazine-clubbed thiazoles | Kᵢ: 5.47 - 23.89 nM | nih.govresearchgate.net |

| Aldose Reductase | Pyrazolyl-thiazoles | Kᵢ: 7.09 - 21.89 µM | nih.gov |

| α-Glucosidase | Coumarin-linked thiazoles | IC₅₀: 0.14 - 9.38 μM | nih.gov |

| α-Glucosidase | Benzimidazole-based thiazoles | IC₅₀: 2.70 - 42.30 µM | nih.gov |

| α-Amylase | Benzimidazole-based thiazoles | IC₅₀: 1.30 - 38.60 µM | nih.gov |

| α-Amylase | Thiazole-appended hydrazones | IC₅₀: 0.23 - 0.5 µM | rsc.org |

| α-Amylase | Thiazole-based carbohydrazides | IC₅₀: 1.709 - 3.049 µM | researchgate.netbohrium.com |

Antimalarial Activity Studies

The thiazole scaffold is a recognized pharmacophore in the development of antimalarial agents, with derivatives showing promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Numerous studies have reported the synthesis and in vitro evaluation of thiazole derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net A series of 2-(2-hydrazinyl)thiazole derivatives were tested, with the most potent compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, showing significant activity with IC₅₀ values of 0.725 μM and 0.648 μM, respectively. researchgate.netnih.gov

Other research on thiazole hydrazine (B178648) derivatives also demonstrated moderate to good antimalarial activity, with one compound exhibiting an IC₅₀ value close to that of the standard drug quinine. nanobioletters.com Structure-activity relationship (SAR) studies have indicated that modifications to the N-aryl amide group linked to the thiazole ring are particularly significant for antimalarial potency. researchgate.netnih.gov Benzothiazole hydrazones have also been identified as effective antiplasmodial agents, with their mechanism potentially linked to iron chelation and inhibition of heme polymerization. nih.gov

| Derivative | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | NF54 | 0.725 | researchgate.netnih.gov |

| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | NF54 | 0.648 | researchgate.netnih.gov |

| Benzothiazole hydrazone analog (Compound 5f) | K1 (resistant) | Potent activity reported | nih.gov |

| Thiazole-1,3,5-triazine analog (Compound A5) | Sensitive Strain | 10.03 - 54.58 µg/ml (range for series) | researchgate.net |

Antioxidant Activity Studies

Thiazole derivatives, particularly those incorporating phenolic or catechol moieties, have been identified as potent antioxidant agents capable of mitigating oxidative stress. nih.govnih.gov

The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ijsat.org This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. mdpi.com

Studies on various series of thiazole derivatives have consistently demonstrated their dose-dependent radical scavenging activity. ijsat.org For example, a series of phenolic thiazoles showed excellent capacity to scavenge the DPPH radical. nih.gov In another study, newly synthesized indolyl-hydrazinyl-thiazole derivatives were evaluated, with the most active compounds showing IC₅₀ values of 5.377 µg/mL and 9.131 µg/mL, which were superior to the standard antioxidant trolox (B1683679) (IC₅₀ = 9.74 µg/mL). nih.gov The presence of electron-donating groups on the thiazole scaffold is believed to contribute significantly to their free radical scavenging ability. ijsat.org The antioxidant potential of catechol hydrazinyl-thiazole derivatives has also been confirmed through multiple in vitro assays, including DPPH, ABTS, and FRAP. nih.govmdpi.com

| Derivative Series | Activity Range (IC₅₀) | Reference |

|---|---|---|

| Indolyl-hydrazinyl-thiazoles | 5.377 - 9.131 µg/mL (most active) | nih.gov |

| General Thiazole Derivatives | 23.71 - 68.56 (units not specified) | ijsat.org |

| Phenolic Thiazoles | Potent activity reported | nih.gov |

Investigation of Other Enzyme Inhibition Potentials

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases. nih.gov The thiazole nucleus is recognized by medicinal chemists for its wide-ranging therapeutic potential and has been incorporated into compounds designed as GSK-3β inhibitors. nih.govnih.gov For instance, the thiazole-containing compound AR-A014418 has been identified as a selective and ATP-competitive inhibitor of GSK3β. nih.gov Other research has shown that incorporating a primary carboxamide group on a thiazole ring can significantly enhance inhibitory potency against GSK-3β. nih.gov

However, based on the available scientific literature, no specific studies have been published concerning the investigation of 5-(hydrazinylmethyl)-2-isopropylthiazole or its direct derivatives as inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β). While the broader class of thiazole-containing heterocycles has been a subject of interest in the development of GSK-3β inhibitors, research has not yet extended to this particular substitution pattern. nih.govnih.gov

Ketol-acid reductoisomerase (KARI) has been identified as a promising target for the development of new anti-tuberculosis agents. This enzyme is crucial for the branched-chain amino acid biosynthesis pathway in Mycobacterium tuberculosis, the causative agent of tuberculosis, but is absent in animals, making it an attractive selective target. nih.govnih.govresearchgate.net

Research into KARI inhibitors has explored various chemical scaffolds, including derivatives containing a thiazole ring. One notable class of inhibitors is based on a thiazolo[4,5-d]pyrimidine-dione core. researchgate.net A compound from this family, NSC116565, was found to be a potent, slow-binding inhibitor of M. tuberculosis KARI (MtKARI) and also impeded the growth of virulent M. tuberculosis cells. researchgate.net

Further studies on analogues of this class have led to the development of even more potent inhibitors. For example, a pyrimidinedione derivative, referred to as compound 1f , demonstrated competitive and time-dependent inhibition of MtKARI with respect to both the substrate (2-acetolactate) and the cofactor (NADPH), exhibiting a Ki value of 23.3 nM. nih.govnih.gov This compound also showed significant anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 12.7 µM against the virulent MtH37Rv strain. nih.govnih.gov Another analogue, the phenyl derivative 151f , was identified as the most potent, inhibiting MtKARI with a Ki of 8 nM and showing a MIC of 18 µM against virulent M. tuberculosis cells. researchgate.net The research demonstrated a good correlation between the in vitro enzyme inhibition (Ki,app) and the cellular anti-tuberculosis activity (MIC values). nih.gov

These findings underscore the potential of developing thiazole-containing compounds as effective KARI inhibitors for treating tuberculosis. nih.gov

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against KARI

| Compound | Target Enzyme | Ki (nM) | MIC (µM) vs. MtH37Rv |

|---|---|---|---|

| 1f | MtKARI | 23.3 | 12.7 |

| 151f | MtKARI | 8 | 18 |

| NSC116565 | MtKARI | 95.4 | 20 |

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Analysis of 5 Hydrazinylmethyl 2 Isopropylthiazole Scaffolds

Elucidation of Structural Determinants for Enhanced Biological Potency and Selectivity

The biological activity of thiazole-hydrazine derivatives is significantly influenced by key structural features. The thiazole (B1198619) ring itself serves as a vital scaffold, found in numerous bioactive natural products and synthetic drugs. researchgate.net Its aromatic nature and the presence of nitrogen and sulfur atoms allow for various interactions with biological targets. globalresearchonline.net

The hydrazinylmethyl group at the C5 position is a critical determinant of biological activity. The hydrazine (B178648) moiety (-NHNH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. nih.govresearchgate.net The linkage of this group to the thiazole ring via a methylene (B1212753) (-CH2-) bridge provides conformational flexibility, which can be crucial for optimal binding to a target protein.

At the C2 position of the thiazole ring, the isopropyl group contributes to the molecule's lipophilicity. This characteristic can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The size and steric bulk of the isopropyl group can also play a role in the selectivity of the compound for its biological target. acs.org

Impact of Substituent Variations at Different Positions on Biological Profiles

Variations in substituents on the thiazole ring and the hydrazine moiety have a profound impact on the biological activity of these compounds. globalresearchonline.netbiointerfaceresearch.com

Substitutions on the Phenyl Ring (in related analogs): In many studies of related thiazole-hydrazine derivatives, a phenyl ring is often attached to the hydrazine group. The electronic properties of substituents on this phenyl ring are a major factor in determining activity.

Electron-withdrawing groups (such as nitro, chloro, bromo, and fluoro) on the phenyl ring have been shown to enhance antimicrobial activity. rsc.orgnih.gov For instance, compounds with a nitro group (NO2) have demonstrated significant antibacterial activity. rsc.org

Electron-donating groups (like hydroxyl and methoxy) tend to increase antibacterial activity in some series, while in others they are associated with improved antioxidant properties. rsc.orgnih.gov

The position of these substituents is also important. For example, in some series of hydrazinylthiazole-5-carbaldehydes, ortho-substituted analogs with strong electron-donating groups showed excellent α-amylase inhibitory activity. nih.gov

Modifications of the Hydrazine Linker: The hydrazine bridge itself is a key feature. Its presence often improves the affinity for target enzymes compared to analogs lacking this linker. nih.gov This is attributed to its ability to form additional hydrogen bonds with polar residues in the binding pocket of enzymes. nih.gov The formation of hydrazones by reacting the hydrazine with various aldehydes or ketones introduces a wide range of substituents that can modulate activity. researchgate.net

| Position of Variation | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl ring attached to hydrazine | Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Enhanced antimicrobial and antifungal activity | rsc.orgnih.gov |

| Phenyl ring attached to hydrazine | Electron-Donating Groups (e.g., -OH, -OCH3) | Increased antibacterial or antioxidant activity | rsc.orgnih.gov |

| C2-Position of Thiazole | Alkyl groups (e.g., isopropyl) | Influences lipophilicity and selectivity | acs.org |

| C5-Position of Thiazole | Bulky, hydrophobic groups | Can be favorable for specific activities (e.g., antifungal) | nih.gov |

| Hydrazine Linker | Formation of hydrazones | Allows for diverse substitutions modulating activity | researchgate.net |

Rational Design Principles for Optimized Biological Activities Based on SAR Data

Based on the available SAR data for thiazole-hydrazine scaffolds, several rational design principles can be formulated to optimize their biological activities:

Modification of the Hydrazine Moiety: The terminal nitrogen of the hydrazine group is a prime site for modification. Introducing various substituted phenyl rings can fine-tune the electronic and steric properties of the molecule to enhance a specific biological activity. For instance, to develop potent antibacterial agents, the introduction of phenyl rings bearing electron-withdrawing groups would be a logical starting point. rsc.orgnih.gov

Bioisosteric Replacement: The thiazole ring itself can be considered for bioisosteric replacement with other five-membered heterocycles like oxazole (B20620) or pyrazole (B372694) to investigate if this improves potency or modifies the selectivity profile. globalresearchonline.net

Lipophilicity and Bulk at the C2-Position: The isopropyl group at the C2 position provides a certain level of lipophilicity. This can be systematically varied with other alkyl or cycloalkyl groups to optimize the pharmacokinetic and pharmacodynamic properties of the compound. nih.gov

Flexibility of the Linker: The methylene linker between the thiazole ring and the hydrazine group offers some flexibility. The length of this linker could be extended or constrained to explore the impact on binding affinity with the target receptor.

Pharmacophore Modeling and Ligand-Based Design for Thiazole-Hydrazine Derivatives

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For thiazole-hydrazine derivatives, a general pharmacophore model would likely include:

A hydrogen bond acceptor feature: The nitrogen atom in the thiazole ring. nih.gov

A hydrogen bond donor feature: The N-H groups of the hydrazine moiety. nih.gov

A hydrophobic/aromatic feature: The thiazole ring itself and any attached aromatic rings. nih.gov

An additional hydrophobic feature: Represented by the isopropyl group at the C2 position.

Metabolic Characterization and Biotransformation Pathways of Isopropylthiazole Containing Compounds

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsome Studies)

The initial assessment of a compound's metabolic stability is often conducted using in vitro systems, with human liver microsomes being a primary tool. wuxiapptec.com These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.com Such studies are crucial in early drug discovery to estimate the intrinsic clearance of a compound. nih.govresearchgate.net

For isopropylthiazole-containing compounds, incubation with human liver microsomes in the presence of cofactors like NADPH initiates metabolic reactions. nih.gov The rate of disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its metabolic stability. nih.gov This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net Compounds that are rapidly metabolized will have a short half-life and high clearance, suggesting they may be quickly eliminated in vivo, whereas those with high metabolic stability may have a longer duration of action. researchgate.net

Below is a hypothetical data table illustrating typical results from a human liver microsome stability assay for an isopropylthiazole-containing compound.

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| 5-(Hydrazinylmethyl)-2-isopropylthiazole | 0 | 100 | 25.3 | 55.1 |

| This compound | 5 | 88 | ||

| This compound | 15 | 65 | ||

| This compound | 30 | 42 | ||

| This compound | 60 | 18 |

Identification of Key Metabolites and Proposed Biotransformation Mechanisms (e.g., Hydroxylation of Isopropyl Moiety, Cleavage of Thiazole (B1198619) Unit, Conjugation Pathways)

Following the determination of metabolic stability, the next step involves identifying the major metabolites formed. This is crucial for understanding the biotransformation pathways. For a compound like this compound, several metabolic reactions are plausible based on its chemical structure and findings from related thiazole derivatives. nih.gov

Hydroxylation of the Isopropyl Moiety: The isopropyl group is a common site for oxidative metabolism. nih.gov CYP enzymes can catalyze the hydroxylation of the tertiary carbon atom or one of the methyl groups of the isopropyl side chain. nih.gov This introduces a polar hydroxyl group, facilitating further conjugation and excretion.

Cleavage of the Thiazole Unit: The thiazole ring itself can be a target for metabolic enzymes. nih.gov One proposed mechanism involves the epoxidation of the carbon-carbon double bond within the thiazole ring, which can lead to ring opening. nih.gov This cleavage can result in the formation of reactive thioamides and α-dicarbonyl fragments. nih.gov

Conjugation Pathways: The parent compound or its phase I metabolites can undergo phase II conjugation reactions. researchgate.net These reactions involve the addition of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate elimination from the body. researchgate.netnih.gov The hydrazinyl group or hydroxylated metabolites could be sites for such conjugations.

A proposed metabolic pathway for this compound is outlined in the table below.

| Metabolite ID | Proposed Structure | Biotransformation Pathway |

|---|---|---|

| M1 | Hydroxylated Isopropyl Metabolite | Phase I: Oxidation (Hydroxylation) of the isopropyl group. |

| M2 | Thiazole Ring-Opened Metabolite | Phase I: Oxidation (Epoxidation) followed by cleavage of the thiazole ring. |

| M3 | N-Glucuronide Conjugate | Phase II: Glucuronidation of the hydrazinyl group. |

| M4 | O-Glucuronide of M1 | Phase II: Glucuronidation of the hydroxylated isopropyl metabolite. |

Enzymatic Systems Involved in Metabolite Formation (e.g., Cytochrome P450 Enzymes, specifically CYP3A isoforms)

The formation of oxidative metabolites of many thiazole-containing drugs is primarily catalyzed by Cytochrome P450 (CYP) enzymes. nih.govfz-juelich.de Among the various CYP isoforms, CYP3A4 is a major enzyme expressed in the human liver and is known to metabolize a wide array of structurally diverse compounds, including those with thiazole rings. nih.govnih.gov

Studies with recombinant human CYP enzymes can pinpoint the specific isoforms responsible for a compound's metabolism. For isopropylthiazole derivatives, it is highly probable that CYP3A4 and potentially other isoforms like CYP2C9, CYP2C19, and CYP2D6 are involved in the initial oxidative steps. fz-juelich.de The involvement of specific CYP isoforms is important for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these enzymes can alter the metabolism and plasma concentrations of the thiazole compound. nih.gov For instance, co-incubation with a known CYP3A4 inhibitor like ketoconazole (B1673606) would be expected to significantly reduce the formation of oxidative metabolites if CYP3A4 is the primary enzyme involved. nih.gov

The table below summarizes the likely contribution of various CYP isoforms to the metabolism of an isopropylthiazole-containing compound.

| CYP Isoform | Predicted Role in Metabolism | Supporting Evidence from Related Compounds |

|---|---|---|

| CYP3A4 | Major contributor to oxidation of the thiazole ring and isopropyl moiety. | Known to metabolize a wide range of thiazole-containing drugs. nih.govsemanticscholar.org |

| CYP2C9 | Potential minor contributor to oxidation. | Involved in the metabolism of some heterocyclic compounds. fz-juelich.de |

| CYP2D6 | Potential minor contributor to oxidation. | Plays a role in the metabolism of various xenobiotics. fz-juelich.de |

| UGTs | Catalyze Phase II glucuronidation reactions. | Common pathway for detoxification and elimination of drugs with suitable functional groups. nih.gov |

Excretion Profiles of Metabolites in Preclinical Animal Models

To understand the complete disposition of a drug, excretion studies in preclinical animal models are conducted. These studies help to determine the primary routes of elimination (renal vs. fecal) and the profile of metabolites excreted. researchgate.net Following administration of the compound, urine and feces are collected over a period of time and analyzed for the parent drug and its metabolites.

For thiazole derivatives, both renal and fecal excretion of metabolites are common. nih.gov The extent of each route depends on the physicochemical properties of the metabolites, such as their molecular weight and polarity. More polar metabolites, like glucuronide conjugates, are typically excreted in the urine, while less polar metabolites or those that undergo enterohepatic circulation may be found in the feces. nih.gov

A hypothetical excretion profile for an isopropylthiazole-containing compound in a preclinical model is presented below.

| Matrix | Analyte | Percentage of Administered Dose |

|---|---|---|

| Urine | Parent Compound | 5% |

| Urine | M1 (Hydroxylated Metabolite) | 15% |

| Urine | M3 (N-Glucuronide) | 40% |

| Feces | Parent Compound | 2% |

| Feces | M2 (Ring-Opened Metabolite) | 25% |

| Total Recovered | - | 87% |

Future Research Trajectories and Identified Research Gaps for 5 Hydrazinylmethyl 2 Isopropylthiazole

Paving the Way: Novel Synthetic Methodologies for Scaffold Diversification

The synthesis of diverse chemical libraries is fundamental to drug discovery. For 5-(hydrazinylmethyl)-2-isopropylthiazole, the development of novel and efficient synthetic routes is a primary research imperative. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research should focus on more innovative strategies. researchgate.net This includes the exploration of one-pot multicomponent reactions, which can streamline the synthetic process and allow for the introduction of a wide range of functional groups. researchgate.net The use of eco-friendly catalysts and green solvents in these synthetic pathways is another crucial area for investigation, aligning with the principles of sustainable chemistry. researchgate.net

Furthermore, a significant research gap exists in the diversification of the this compound scaffold. Methodologies that allow for the selective modification of the hydrazinyl and isopropyl moieties will be instrumental in creating a library of analogues. This will enable a comprehensive exploration of the structure-activity relationship (SAR), which is currently non-existent for this compound.

| Research Focus | Potential Methodologies | Desired Outcomes |

| Novel Synthesis | One-pot multicomponent reactions, microwave-assisted synthesis, flow chemistry | Increased efficiency, higher yields, reduced environmental impact |

| Scaffold Diversification | Site-selective functionalization, combinatorial chemistry approaches | Library of diverse analogues for SAR studies |

| Green Chemistry | Use of biocatalysts, aqueous reaction media | Sustainable and environmentally friendly synthetic routes |

Charting New Waters: Exploration of Emerging Biological Targets and Unaddressed Disease Areas

The biological activities of hydrazinylthiazole derivatives are diverse, with studies reporting potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.netnih.govmdpi.com However, the specific biological targets of this compound have not been investigated. A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets to uncover its therapeutic potential.

Emerging targets in areas such as neurodegenerative diseases, metabolic disorders, and viral infections represent significant opportunities. For instance, the role of certain thiazole derivatives in inhibiting protein aggregation could be a promising avenue for Alzheimer's or Parkinson's disease research. Similarly, their potential as enzyme inhibitors could be relevant for metabolic conditions.

A significant research gap is the lack of investigation into the effect of this compound on neglected tropical diseases. Many thiazole-based compounds have shown promise against parasites like Trypanosoma cruzi and Leishmania spp. tandfonline.com A focused effort to evaluate this specific compound in these disease areas is warranted.

A Synergistic Approach: Integration of Advanced Computational and Experimental Methodologies

The elucidation of a drug's mechanism of action is paramount for its development. For this compound, a combined computational and experimental approach will be essential. Molecular docking studies can predict the binding affinity of the compound to various protein targets, providing initial hypotheses for its biological activity. nih.gov These in silico predictions can then be validated through in vitro and in vivo experimental assays.

Advanced computational techniques, such as molecular dynamics simulations, can offer deeper insights into the dynamic interactions between the compound and its target protein. On the experimental front, techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complex, guiding further drug design and optimization. The current lack of any such studies for this compound represents a major research gap.

| Computational Approaches | Experimental Approaches | Integrated Outcome |

| Molecular Docking | In vitro binding assays | Identification of potential biological targets |

| Molecular Dynamics Simulations | X-ray Crystallography, Cryo-EM | Elucidation of binding modes and dynamic interactions |

| QSAR Modeling | Cellular and animal model studies | Prediction of biological activity and validation of therapeutic potential |

Unraveling the Intricacies: Addressing Unexplored Biological Mechanisms and Pathways of Action

Beyond identifying the primary biological target, understanding the downstream effects and the broader biological pathways modulated by this compound is a critical area for future research. The current body of knowledge is completely silent on this aspect.

Transcriptomic and proteomic studies can provide a global view of the changes in gene and protein expression in response to treatment with the compound. This can help in identifying the signaling pathways that are affected. For example, if the compound shows anticancer activity, it will be crucial to determine if it induces apoptosis, inhibits cell proliferation, or affects angiogenesis, and to delineate the specific molecular players involved. The Ras/MAPK/eIF4E signaling pathway, for instance, has been identified as a target for other hydrazinyl thiazole derivatives in cancer. nih.gov

The Final Frontier: Design of Targeted Delivery Systems for Enhanced Efficacy

Even a highly potent compound can be limited by poor bioavailability or off-target effects. Therefore, the development of targeted delivery systems for this compound is a vital future research trajectory. Nanoparticle-based drug delivery systems, such as liposomes or polymeric micelles, can improve the solubility and stability of the compound, and can be functionalized with targeting ligands to ensure its accumulation at the desired site of action. nih.govmdpi.com

The design of such systems requires a thorough understanding of the physicochemical properties of this compound, which are currently unknown. Research into its solubility, stability, and permeability is a prerequisite for the rational design of effective drug delivery vehicles. This represents a foundational research gap that needs to be addressed to translate any potential biological activity into a viable therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Hydrazinylmethyl)-2-isopropylthiazole with high regioselectivity?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with brominated ketones. For example, reacting 2-(cyclopropylmethylene)hydrazinecarboxamide with 2-bromo-1-(substituted-phenyl)ethanone in ethanol under reflux, followed by neutralization (NaHCO₃), extraction (CH₂Cl₂), and column chromatography purification. This method ensures regioselectivity by controlling reaction temperature and solvent polarity .

- Key Data :

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Bromoketone | Ethanol | 4–6 hours | 65–78 |

Q. How can NMR spectroscopy distinguish structural isomers of this compound derivatives?

- Methodological Answer : ¹H NMR can resolve isomers by analyzing coupling constants and chemical shifts of hydrazinyl protons (δ 8.2–9.1 ppm) and thiazole protons (δ 6.8–7.5 ppm). For example, in (E)-isomers, vicinal coupling (J = 12–15 Hz) between hydrazinyl NH and adjacent protons is distinct from (Z)-isomers (J = 6–8 Hz) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined by serial dilution (0.5–128 µg/mL), with positive controls (e.g., ciprofloxacin) .